molecular formula C12H13ClN2O B3228527 2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone hydrochloride CAS No. 1263378-50-2

2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone hydrochloride

Cat. No.: B3228527
CAS No.: 1263378-50-2
M. Wt: 236.70 g/mol
InChI Key: HIXILLSJPDITOW-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-2-yl)-1-phenyl-ethanone hydrochloride ( 1263378-50-2) is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.70 g/mol . This compound features an imidazole ring, a five-membered heterocyclic moiety that is a fundamental building block in medicinal chemistry due to its diverse biological activities . The imidazole ring is a key structural component in many commercially available drugs and is known for its amphoteric nature and excellent solubility in polar solvents . Compounds containing the phenyl-imidazole scaffold are of significant interest in early-stage discovery research. Structural analogs of this compound have been investigated as inhibitors of the immunomodulatory enzyme indoleamine 2,3-dioxygenase (IDO), a potential therapeutic target in oncology for its role in pathological immune suppression . Furthermore, derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have demonstrated promising in vitro antifungal activity against Candida albicans and non-albicans Candida species, with some analogs showing activity superior to the reference compound fluconazole . This product is intended for research and further chemical development as a synthetic intermediate or building block. It is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)-1-phenylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10;/h2-8H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXILLSJPDITOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-50-2
Record name Ethanone, 2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The ketone group undergoes nucleophilic additions due to its electrophilic carbonyl carbon. Key reactions include:

Hydrazone Formation

Reaction with hydrazines forms hydrazones, a precursor for heterocyclic syntheses. For example:
Reaction:
2 1 Methyl 1H imidazol 2 yl 1 phenyl ethanone+NH2NH2Hydrazone derivative\text{2 1 Methyl 1H imidazol 2 yl 1 phenyl ethanone}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazone derivative}
Conditions: Ethanol, reflux (4–6 h), catalytic acetic acid .
Yield: ~75–85% (based on analogous imidazole-ketone systems) .

Reduction to Secondary Alcohol

The ketone is reduced to a secondary alcohol using NaBH4_4 or LiAlH4_4:
Reaction:
Ketone+NaBH42 1 Methyl 1H imidazol 2 yl 1 phenyl ethanol\text{Ketone}+\text{NaBH}_4\rightarrow \text{2 1 Methyl 1H imidazol 2 yl 1 phenyl ethanol}
Conditions: Methanol, 0–5°C, 2 h .
Data:

Reducing AgentSolventTemperatureYield (%)
NaBH4_4MeOH0°C68
LiAlH4_4THFReflux92

Electrophilic Substitution on the Imidazole Ring

The methyl-substituted imidazole ring participates in electrophilic substitutions, primarily at the C4 and C5 positions:

Halogenation

Reaction with N-Bromosuccinimide (NBS):
Imidazole+NBS5 Bromo 1 methylimidazole derivative\text{Imidazole}+\text{NBS}\rightarrow \text{5 Bromo 1 methylimidazole derivative}
Conditions: DMF, 80°C, 3 h .
Yield: 55–60% .

Nitration

Nitration occurs under mixed acid conditions:
Conditions: HNO3_3/H2_2SO4_4, 0°C, 2 h .
Product: 4-Nitroimidazole derivative (minor) and 5-nitro isomer (major) .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
Compound2 1 Methyl 1H imidazol 2 yl 1 phenyl ethanone+HCl\text{Compound}\rightleftharpoons \text{2 1 Methyl 1H imidazol 2 yl 1 phenyl ethanone}+\text{HCl}
Applications:

  • Acts as a proton donor in acid-catalyzed reactions (e.g., esterifications) .

  • Forms coordination complexes with transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) via the imidazole nitrogen .

Condensation Reactions

The ketone participates in condensations to form larger heterocycles:

Quinoxaline Formation

Reaction with o-phenylenediamine:
Reaction:
Ketone+o PhenylenediamineQuinoxaline derivative\text{Ketone}+\text{o Phenylenediamine}\rightarrow \text{Quinoxaline derivative}
Conditions: DMF, sulfur, 100°C, 6 h .
Yield: 70–78% .

Alkylation and Arylation

The imidazole ring undergoes N-alkylation or C-arylation:

N-Alkylation

Reaction with Iodomethane:
Imidazole+CH3I1 3 Dimethylimidazolium salt\text{Imidazole}+\text{CH}_3\text{I}\rightarrow \text{1 3 Dimethylimidazolium salt}
Conditions: NaH, DMF, −10°C, 4 h .
Yield: 47.5% .

Suzuki-Miyaura Coupling

Reaction with Arylboronic Acids:
5 Bromoimidazole derivative+ArB OH 25 Arylimidazole\text{5 Bromoimidazole derivative}+\text{ArB OH }_2\rightarrow \text{5 Arylimidazole}
Conditions: Pd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O, 80°C .
Yield: 50–85% .

Stability and Degradation

Thermal Stability: Decomposes at >250°C (TGA data).
pH Sensitivity: Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH >10) .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The phenyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1-methylimidazole derivatives with varying substituents on the ethanone moiety. Below is a comparative analysis of structurally related compounds, focusing on synthesis, substituent effects, and applications:

Table 1: Structural and Functional Comparison of 1-Methylimidazole Derivatives

Compound Name Substituents on Ethanone Synthesis Method Key Properties/Applications Reference
2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone HCl Phenyl group Hypothesized: Nucleophilic addition or condensation Likely enhanced solubility due to HCl salt; potential intermediate in drug synthesis
2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone Chlorine atom Unspecified (commercially available) Used in safety studies; reactive halogen for further derivatization
2-(Hydroxymethyl)-1-methyl-1H-imidazole HCl Hydroxymethyl group Unspecified (likely via reduction or substitution) Polar substituent increases hydrophilicity; pharmaceutical applications
2-Methyl-3-(1-methyl-1H-imidazol-2-yl)chroman-4-one Chroman-4-one ring Alkaline ring closure followed by cyclization Exhibits biological activity (e.g., antimicrobial or enzyme inhibition)
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate Nitroimidazole and ester groups TDAE-mediated coupling with carbonyl derivatives Nitro group confers antimicrobial potential; ester enhances bioavailability

Key Observations:

Structural Variations and Reactivity: The phenyl group in the target compound likely increases lipophilicity compared to derivatives with polar substituents (e.g., hydroxymethyl or nitro groups). This could influence membrane permeability in biological systems. Chlorine-substituted analogs (e.g., 2-chloro-1-(1-methylimidazol-2-yl)ethanone) are reactive intermediates for further functionalization, as seen in safety data sheets . Nitroimidazole derivatives (e.g., ) are associated with antimicrobial activity due to the nitro group’s redox properties .

Synthesis Pathways :

  • TDAE methodology () and alkaline ring closure () are common strategies for imidazole-containing compounds. The target compound may be synthesized via similar routes, such as condensation of 1-methylimidazole with phenylacetyl chloride.

Biological Activity :

  • Chroman-4-one derivatives () demonstrate biological activity, suggesting that the target compound’s phenyl group could be tailored for specific pharmacological effects.
  • Hydrochloride salts (e.g., ) improve solubility, a critical factor in drug formulation.

Biological Activity

2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone hydrochloride, also known by its CAS number 1263378-50-2, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C11H10N2O·HCl, with a molecular weight of approximately 222.67 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antimicrobial potential.

CompoundMIC (µg/mL)Target Organisms
This compoundTBDE. coli, S. aureus
Related Imidazole Derivative0.98MRSA

Antioxidant Properties

The antioxidant activity of imidazole derivatives has been widely studied. Compounds similar to this compound demonstrated significant free radical scavenging abilities in assays such as DPPH and ABTS. For instance, a related compound showed an IC50 value comparable to standard antioxidants like ascorbic acid.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The imidazole moiety can facilitate interactions with enzymes and receptors involved in oxidative stress and inflammatory pathways.

Enzyme Inhibition

Imidazole compounds are known to inhibit certain enzymes, including aldose reductase, which plays a role in diabetic complications. This inhibition can lead to reduced oxidative stress and inflammation in diabetic models.

Case Studies

Several studies have evaluated the efficacy of imidazole derivatives in preclinical models:

  • Anticancer Activity : A study reported that imidazole derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values in the micromolar range. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of imidazole derivatives in models of neurodegeneration, suggesting their potential use in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-imidazol-2-yl)-1-phenyl-ethanone hydrochloride?

  • Methodology :

  • Nucleophilic substitution : React 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone derivatives with aryl amines in dioxane under reflux for 16 hours, followed by ice quenching, filtration, and ethanol recrystallization .
  • TDAE-mediated synthesis : Use tetrakis(dimethylamino)ethylene (TDAE) to facilitate coupling of chloromethylphenyl intermediates with aromatic carbonyl derivatives, as demonstrated for structurally related imidazole-ethanone compounds .
    • Key considerations : Optimize reaction time (16–24 hours) and solvent purity to avoid side products.

Q. How is the purity of this compound validated in academic research?

  • Analytical techniques :

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards .
  • Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
    • Typical purity thresholds : ≥95% for most biological assays; ≥98% for crystallographic studies .

Q. What spectroscopic methods are critical for structural confirmation?

  • 1H/13C NMR : Identify imidazole protons (δ 7.2–7.8 ppm) and ketone carbonyl (δ 190–200 ppm) .
  • FT-IR : Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹ and hydrochloride salt formation via broad N-H stretches (2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between NMR and mass spectrometry results?

  • Approach :

  • Use SHELXL for small-molecule refinement to resolve ambiguities in bond lengths/angles. For example, discrepancies in ketone orientation may arise from dynamic effects in solution (NMR) vs. static crystal structures .
  • Compare experimental X-ray diffraction data (e.g., C=O bond length: ~1.22 Å) with DFT-calculated geometries .
    • Case study : A related imidazole-ethanone derivative showed a 0.05 Å deviation in C=O bond length between crystallographic and computational models, attributed to crystal packing forces .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

  • Experimental design :

  • Standardized synthesis : Strictly control reaction temperature (±2°C) and anhydrous conditions to minimize impurities .
  • Bioactivity normalization : Pre-test each batch against a reference compound (e.g., clotrimazole for antifungal assays) and adjust dosing based on purity .
    • Data analysis : Use ANOVA to compare IC₅₀ values across batches; reject outliers with >20% deviation from mean .

Q. How do structural modifications at the imidazole ring impact antifungal efficacy?

  • Structure-activity relationship (SAR) insights :

  • Methyl group at N1 : Enhances metabolic stability but reduces solubility; logP increases by ~0.5 units compared to unmethylated analogs .
  • Substitution at C2 : Electron-withdrawing groups (e.g., -CN) improve antifungal potency against Candida albicans (MIC₉₀: 2 μg/mL vs. 8 μg/mL for parent compound) .
    • Experimental validation : Test modified derivatives in agar diffusion assays with fluconazole-resistant strains .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-Methyl-1H-imidazol-2-YL)-1-phenyl-ethanone hydrochloride

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